molecular formula C21H22ClN3O2S B2984871 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226453-54-8

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2984871
CAS RN: 1226453-54-8
M. Wt: 415.94
InChI Key: ITWQXJHSGKPSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • Imidazole Derivatives: Imidazole derivatives, including those with chlorophenyl and methoxyphenyl groups, have been synthesized and tested for their anticonvulsant activity. One of the most active compounds in this series was identified as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, demonstrating significant effects against seizures induced by maximal electroshock (Aktürk et al., 2002).

Antimicrobial Activity

  • Imidazole Derivatives Synthesis: A study focused on the synthesis of various 2-substituted imidazole derivatives, including those with chlorophenyl groups. These compounds were evaluated for their antimicrobial activities against several bacterial and fungal strains, showing varying degrees of effectiveness (Salman et al., 2015).

Histamine H(3)-Receptor Antagonists

  • Imidazole Replacement: Research into the replacement of imidazole moieties in histamine H(3)-receptor antagonists includes compounds with chlorophenyl and methoxyphenyl components. This study evaluated the impact of replacing imidazole with different functional groups on the affinity and potency of these compounds (Meier et al., 2001).

Antibacterial Activity Against Anaerobic Bacteria

  • Novel Antibacterial Agents: A novel compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, was developed as a nonmutagenic antibacterial with specific activity against anaerobic bacteria. This compound was designed to act as a pro-drug, releasing lethal species within the target bacterial cell (Dickens et al., 1991).

Antitumor Activity

  • N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives: A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and tested for cytotoxicity against human cancer cell lines. One compound showed potential as an inhibitor against specific cancer cell lines (Ding et al., 2012).

properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-14(2)24-20(26)13-28-21-23-12-19(15-4-10-18(27-3)11-5-15)25(21)17-8-6-16(22)7-9-17/h4-12,14H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWQXJHSGKPSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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